

# safety and handling procedures for 4-(aminomethyl)-N-methylbenzamide hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(aminomethyl)-N-methylbenzamide hydrochloride

**Cat. No.:** B1522125

[Get Quote](#)

## Application Notes & Protocols for 4-(aminomethyl)-N-methylbenzamide hydrochloride

### Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of **4-(aminomethyl)-N-methylbenzamide hydrochloride** (CAS No: 1158467-80-1). Intended for researchers, medicinal chemists, and drug development professionals, these notes synthesize critical safety data with practical, field-proven protocols. The structure of this guide is designed to follow the logical workflow of a research project, from initial compound evaluation and risk assessment to experimental application and final disposal. We emphasize the causality behind each procedural recommendation to ensure both safety and experimental integrity.

### Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. **4-(aminomethyl)-N-methylbenzamide hydrochloride** is a substituted benzamide derivative, often utilized as a chemical intermediate or fragment in

medicinal chemistry.[\[1\]](#)[\[2\]](#) Its bifunctional nature, featuring a primary amine and a secondary amide, makes it a versatile building block, for instance, in the synthesis of targeted therapies like histone deacetylase (HDAC) inhibitors.[\[2\]](#)

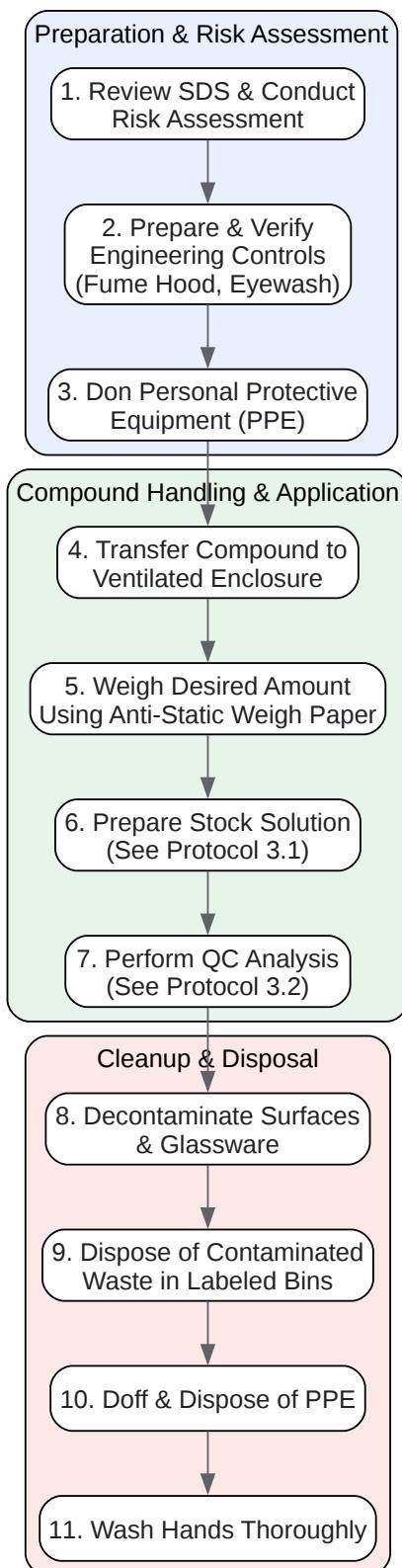
Table 1: Physicochemical Data for **4-(aminomethyl)-N-methylbenzamide hydrochloride**

| Property            | Value                                             | Source(s)                                                   |
|---------------------|---------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula   | C <sub>9</sub> H <sub>13</sub> ClN <sub>2</sub> O | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight    | 200.67 g/mol                                      | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| IUPAC Name          | 4-(aminomethyl)-N-methylbenzamide;hydrochloride   | <a href="#">[3]</a>                                         |
| CAS Number          | 1158467-80-1                                      | <a href="#">[3]</a> <a href="#">[6]</a>                     |
| Appearance          | White to off-white solid                          | <a href="#">[5]</a>                                         |
| Storage Temperature | Room Temperature, sealed in dry conditions        | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| SMILES              | CNC(=O)C1=CC=C(C=C1)CN.<br>Cl                     | <a href="#">[3]</a> <a href="#">[6]</a>                     |
| InChIKey            | NLKLSWPOAFKYKN-<br>UHFFFAOYSA-N                   | <a href="#">[3]</a> <a href="#">[5]</a>                     |

## Hazard Identification and Risk Mitigation

**4-(aminomethyl)-N-methylbenzamide hydrochloride** is classified as hazardous. A comprehensive risk assessment must be conducted before any handling. The Globally Harmonized System (GHS) classifications provide the basis for all recommended safety procedures.

Table 2: GHS Hazard Classification


| GHS Classification                                           | Hazard Statement                       | Signal Word | Pictogram | Source(s) |
|--------------------------------------------------------------|----------------------------------------|-------------|-----------|-----------|
| Acute Toxicity, Oral (Category 4)                            | H302: Harmful if swallowed             | Warning     | [3][5]    |           |
| Skin Corrosion/Irritation (Category 2)                       | H315: Causes skin irritation           | Warning     | [3][5]    |           |
| Serious Eye Damage/Irritation (Category 2A)                  | H319: Causes serious eye irritation    | Warning     | [3][5]    |           |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning     | [3][5]    |           |

## Causality of Hazards and Required Precautions

- Respiratory Irritation (H335): The compound is a fine, solid powder that can be easily aerosolized. Inhalation may irritate the respiratory tract.
  - Mitigation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.
- Skin and Eye Irritation (H315, H319): Direct contact with the compound can cause significant irritation.
  - Mitigation: Impervious nitrile gloves, a lab coat, and chemical safety goggles are mandatory at all times. In cases of potential splashing, a full-face shield is required.
- Oral Toxicity (H302): Ingestion of the compound is harmful.
  - Mitigation: Strict prohibition of eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.

## Laboratory Handling and Storage Workflow

The following diagram outlines the mandated workflow for handling **4-(aminomethyl)-N-methylbenzamide hydrochloride** from receipt to disposal. This workflow is designed as a self-validating system to minimize exposure and preserve compound integrity.

[Click to download full resolution via product page](#)

Caption: End-to-end workflow for safe handling of the compound.

# Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting point for most in vitro biological assays.

**Rationale:** Dimethyl sulfoxide (DMSO) is chosen for its broad solubilizing power for organic molecules. However, its aqueous stability should always be considered. For applications requiring aqueous buffers, preparing a more concentrated DMSO stock for subsequent dilution is standard practice to minimize the final DMSO concentration in the assay, which can affect cell viability.

## Materials:

- **4-(aminomethyl)-N-methylbenzamide hydrochloride** (MW: 200.67 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Amber glass vial with a PTFE-lined cap
- Calibrated micropipettes

## Procedure:

- Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.
- Weigh Compound: Inside a chemical fume hood, carefully weigh approximately 2.01 mg of **4-(aminomethyl)-N-methylbenzamide hydrochloride** into the tared vial. Record the exact weight.
- Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed:  $\text{Volume (mL)} = [\text{Weight (mg)} / 200.67 (\text{ g/mol })] / 10 (\text{mmol/L})$  For 2.01 mg, the required volume is 1.00 mL.
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

- Mixing: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be applied if dissolution is slow.
- Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date, and preparer's initials. Store at -20°C for short-to-medium term storage or -80°C for long-term storage. Before each use, thaw the vial completely and vortex gently to ensure homogeneity.

## Protocol for Quality Control via LC-MS

**Rationale:** Verifying the purity and identity of a compound before its use in an assay is a cornerstone of trustworthy and reproducible research. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose, providing both retention time and mass-to-charge ratio data.<sup>[7]</sup> This protocol provides a general method adaptable for most reverse-phase compatible compounds.

### Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., single quadrupole or Q-TOF).
- C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample prepared from the stock solution (diluted to ~10 µM in 50:50 Water:Acetonitrile).

### Procedure:

- System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 0.4 mL/min.
- Sample Injection: Inject 1-5 µL of the prepared sample.
- Chromatographic Gradient:

- Start at 5% B for 0.5 minutes.
- Ramp linearly to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B over 0.5 minutes.
- Hold at 5% B for 2 minutes for re-equilibration.
- Mass Spectrometry Parameters (Positive ESI Mode):
  - Scan Range: m/z 50-500.
  - Capillary Voltage: ~3.5 kV.
  - Source Temperature: ~120°C.
  - Desolvation Temperature: ~350°C.
- Data Analysis:
  - Purity: Integrate the peak area of the main compound peak from the total ion chromatogram (TIC) or UV chromatogram (e.g., at 254 nm). Purity (%) = (Area of Main Peak / Total Area of All Peaks) \* 100.
  - Identity Confirmation: The expected mass for the parent compound (free base)  $[M+H]^+$  is 165.10 ( $C_9H_{13}N_2O^+$ ). Verify the presence of this ion in the mass spectrum corresponding to the main chromatographic peak.

## Emergency Procedures and Disposal

### First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

## Spill Management

- Minor Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a wet cloth.
- Major Spill: Evacuate the area. Prevent entry of unnecessary personnel. Wear appropriate PPE, including a respirator. Follow institutional protocols for large chemical spills.

## Waste Disposal

All waste, including contaminated PPE, empty containers, and unused compound, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(aminomethyl)-N-hydroxybenzamide hydrochloride | 1803600-37-4 | Benchchem [benchchem.com]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [scbt.com](https://scbt.com) [scbt.com]
- 5. 4-(Aminomethyl)-N-methylbenzamide hydrochloride | 1158467-80-1 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [safety and handling procedures for 4-(aminomethyl)-N-methylbenzamide hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522125#safety-and-handling-procedures-for-4-aminomethyl-n-methylbenzamide-hydrochloride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)